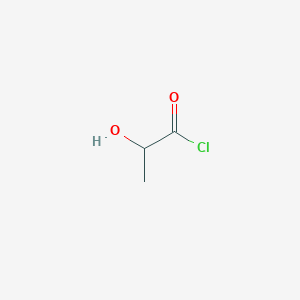

2-Hydroxypropanoyl chloride

描述

Significance of Bifunctional Acyl Chlorides in Contemporary Organic Chemistry

Bifunctional molecules, those containing two distinct reactive functional groups, are of paramount importance in modern organic chemistry as they serve as powerful building blocks for synthesizing complex molecular architectures. researchgate.nettandfonline.com Acyl chlorides, in particular, are among the most reactive derivatives of carboxylic acids. wikipedia.orgchemistrystudent.com When an acyl chloride functional group is present in a molecule that also contains a second, different reactive site, such as a hydroxyl or an amino group, it creates a versatile synthetic intermediate. tandfonline.comtaylorandfrancis.com

The key advantage of these bifunctional reagents lies in the differential reactivity of their functional groups. The acyl chloride group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively. wikipedia.orgchemistrystudent.comtaylorandfrancis.com The second functional group can either be protected during the acylation reaction or can participate in subsequent, orthogonal chemical transformations. This capability allows for the stepwise and controlled construction of intricate molecules, which is a cornerstone of modern synthetic strategies, including the creation of polymers and heterocyclic compounds. researchgate.netmdpi.comund.edu For example, chloroacetyl chloride is a widely used two-carbon bifunctional unit where the acyl chloride part is used for acylation reactions, and the α-chlorine can be subsequently displaced by various nucleophiles. tandfonline.comtaylorandfrancis.com

Overview of Research Trajectories in 2-Hydroxypropanoyl Chloride Chemistry

Research into this compound chemistry has primarily focused on its synthesis and its application as a precursor to valuable compounds, most notably biodegradable polylactic acid (PLA).

Synthesis: The principal method for synthesizing this compound is through the reaction of lactic acid with a chlorinating agent. smolecule.com Thionyl chloride (SOCl₂) is commonly employed for this transformation, converting the carboxylic acid group into an acyl chloride while leaving the hydroxyl group intact. smolecule.com The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride product. Another approach involves the use of oxalyl chloride, often with a catalyst like dimethylformamide (DMF). chemicalbook.comchemicalbook.com

| Chlorinating Agent | Typical Conditions | Key Considerations | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, often without solvent | Anhydrous conditions are crucial to prevent product hydrolysis. Byproducts (SO₂ and HCl) are gaseous. | smolecule.com |

| Oxalyl chloride ((COCl)₂) | Dichloromethane (DCM) solvent, room temperature | Often used with a DMF catalyst. Reaction can be performed at lower temperatures than with SOCl₂. | chemicalbook.comchemicalbook.com |

Reactions and Applications: The dual functionality of this compound dictates its primary research applications. The acyl chloride group is a highly electrophilic site, readily reacting with nucleophiles.

Ester and Amide Formation: It serves as an acylating agent, reacting with alcohols and amines to form lactate (B86563) esters and amides, respectively. smolecule.com This reactivity is fundamental to its use as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. smolecule.com

Polymer Synthesis: A significant area of research is its role as a precursor to lactide, the cyclic diester monomer used for the production of polylactic acid (PLA). mdpi.comwikipedia.org While lactide is more conventionally synthesized via the polycondensation and subsequent depolymerization of lactic acid, the use of intermediates like this compound is an area of investigation. mdpi.com The intramolecular reaction of one molecule or the intermolecular reaction between two molecules (with one acting as the alcohol and the other as the acyl chloride) can, in principle, lead to lactide formation.

Reactions of the Hydroxyl Group: The hydroxyl group can be protected, for example by acetylation to form 2-acetoxypropionyl chloride, allowing the acyl chloride to react selectively. chemicalbook.com The protected intermediate can then be deprotected to reveal the hydroxyl group for further functionalization.

Analogue Studies: Research on structurally similar compounds, such as 2-chloropropionyl chloride, provides insights into the reactivity of the C-Cl bond. Studies on copper surfaces have shown that 2-chloropropionyl chloride can undergo dechlorination to form methylketene, which can then dimerize. figshare.comaip.orgresearchgate.net This highlights the complex reactivity profiles that can be explored with substituted propanoyl chlorides.

| Reaction Type | Reactant | Product | Significance | Reference |

|---|---|---|---|---|

| Hydrolysis | Water (H₂O) | Lactic acid | Demonstrates high reactivity; usually an undesired side reaction. | smolecule.com |

| Alcoholysis | Alcohol (R-OH) | Lactate ester | Synthesis of ester derivatives. | smolecule.com |

| Aminolysis | Amine (R-NH₂) | Lactamide | Synthesis of amide derivatives. | smolecule.com |

| Dimerization (potential) | Itself | Lactide | Precursor to polylactic acid (PLA). | mdpi.comwikipedia.org |

The ongoing exploration of this compound's synthesis and reactivity continues to open new avenues for the efficient construction of valuable chemical entities.

Structure

3D Structure

属性

IUPAC Name |

2-hydroxypropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2(5)3(4)6/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVUWQBXZZWUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 2 Hydroxypropanoyl Chloride

Emerging Green Chemistry Considerations in 2-Hydroxypropanoyl Chloride Synthesis

The pursuit of greener synthetic routes to this compound is centered on several key areas, including the adoption of less hazardous chlorinating agents, the use of catalytic systems to enhance efficiency, the selection of environmentally friendly solvents, and the application of innovative process technologies like flow chemistry. A significant challenge in the synthesis of this compound is the presence of the reactive hydroxyl group, which can lead to undesired side reactions. Green chemistry approaches are increasingly addressing this by exploring selective reaction conditions and minimizing the use of protecting groups.

Alternative Chlorinating Agents

Conventional syntheses of acyl chlorides from carboxylic acids frequently employ reagents like thionyl chloride (SOCl₂) and phosphorus chlorides (PCl₃, PCl₅). While effective, these substances are corrosive, hazardous, and generate toxic byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl), contributing to a low atom economy and a high E-factor (environmental factor).

In response, the field is exploring solid, and therefore safer to handle, chlorinating agents. Trichloroisocyanuric acid (TCCA) is a promising alternative. It is a stable, inexpensive, and commercially available solid. A key environmental benefit of using TCCA is that its byproduct, cyanuric acid, can be recovered and potentially recycled back into TCCA, creating a more circular process. While direct studies on the use of TCCA for this compound are not extensively documented, its successful application for the chlorination of other carboxylic acids suggests its potential. The reaction of TCCA with carboxylic acids often proceeds under mild conditions.

Another solid phosgene (B1210022) substitute is bis(trichloromethyl) carbonate , commonly known as triphosgene . It is considered a safer alternative to gaseous phosgene and liquid diphosgene. Triphosgene can activate carboxylic acids to form reactive intermediates like acyl chlorides. Its application in the stereospecific chlorination of α-hydroxy ketones has been demonstrated, suggesting its potential for selective reactions with α-hydroxy acids like lactic acid.

The table below provides a comparative overview of traditional and emerging greener chlorinating agents.

| Chlorinating Agent | Formula | Physical State | Byproducts | Green Chemistry Considerations |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Corrosive, toxic gaseous byproducts, poor atom economy. |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl | Toxic gaseous byproducts, often requires a catalyst. |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Solid | Cyanuric Acid | Safer solid reagent, byproduct is potentially recyclable. |

| Bis(trichloromethyl) carbonate (Triphosgene) | C₃Cl₆O₃ | Solid | CO₂, HCl | Safer solid substitute for phosgene, milder reaction conditions. |

This table is based on general knowledge of acyl chloride synthesis; specific comparative data for this compound is limited in publicly available literature.

Catalytic Approaches and Process Intensification

The principles of green chemistry strongly advocate for the use of catalysts to improve reaction rates and selectivity, thereby reducing energy consumption and waste generation. In the context of this compound synthesis, research is moving towards the use of recyclable catalysts. While specific examples for the chlorination of lactic acid are scarce, the development of recyclable polymeric catalysts for the chlorination of other organic acids using reagents like thionyl chloride or oxalyl chloride points to a promising avenue for future research. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for their reuse.

Flow chemistry represents a significant leap in process intensification and safety for chemical synthesis. By conducting reactions in continuous-flow reactors, issues associated with heat and mass transfer in traditional batch processes can be effectively managed. This is particularly relevant for potentially exothermic reactions and for the handling of hazardous reagents. The in-situ generation of reactive species, a key feature of flow chemistry, can minimize the risks associated with storing and handling unstable or toxic chemicals. The application of flow chemistry to the synthesis of acyl chlorides has been demonstrated for various substrates and offers a pathway to safer and more efficient production of this compound.

Solvent Selection

Green Metrics: Atom Economy and E-Factor

A quantitative assessment of the "greenness" of a chemical reaction can be made using metrics such as atom economy and the E-factor. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-factor measures the amount of waste generated per unit of product.

For the traditional synthesis of an acyl chloride from a carboxylic acid using thionyl chloride, the atom economy is relatively low due to the formation of SO₂ and HCl as byproducts. In contrast, an enzymatic process for a similar transformation, such as amidation, can achieve a significantly higher atom economy by producing only water as a byproduct.

The following table illustrates a hypothetical comparison of green metrics for different synthetic approaches to an acyl chloride.

| Synthesis Method | Key Reagents | Key Byproducts | Theoretical Atom Economy (%) | E-Factor (Waste/Product Ratio) |

| Traditional Method | Carboxylic Acid, Thionyl Chloride | SO₂, HCl | ~45-55% | High (>>1) |

| Greener Approach (e.g., with TCCA) | Carboxylic Acid, TCCA | Cyanuric Acid | Potentially higher, especially if byproduct is recycled | Lower, particularly with byproduct recycling |

| Ideal Biocatalytic Route | Carboxylic Acid, Chloride Source, Enzyme | Water | >85% | Very Low (<1) |

Stereochemical Control and Enantioselective Synthesis Utilizing 2 Hydroxypropanoyl Chloride

Enantiomeric Forms of 2-Hydroxypropanoyl Chloride and their Stereochemical Significance

This compound, also known as lactyl chloride, is a chiral molecule due to the presence of a stereocenter at the second carbon atom. This chirality means it exists as a pair of enantiomers: (R)-2-Hydroxypropanoyl chloride and (S)-2-Hydroxypropanoyl chloride. These molecules are non-superimposable mirror images of each other and possess identical physical properties, such as boiling point and density. However, their three-dimensional arrangement, or stereochemistry, is distinct.

The stereochemical significance of these enantiomers is profound, especially in biological contexts. Many biological molecules, including enzymes and receptors, are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral compound. This enantioselectivity can lead to one enantiomer of a drug being therapeutically active while the other is inactive or, in some cases, causes adverse effects. Therefore, the ability to synthesize a single, desired enantiomer—a process known as asymmetric synthesis—is of paramount importance. The use of enantiomerically pure (R)- or (S)-2-hydroxypropanoyl chloride provides a direct pathway to introduce a specific stereocenter into a target molecule, ensuring the final product has the correct absolute stereochemistry for its intended function.

Asymmetric Synthesis Strategies Involving this compound

Asymmetric synthesis aims to selectively produce one enantiomer of a chiral product. When using a chiral reactant like this compound, the primary strategies revolve around controlling the formation of new stereocenters relative to the one already present in the molecule.

When a reaction creates a new stereocenter in a molecule that is already chiral, the resulting products are diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography. In a diastereoselective reaction, the existing stereocenter on the this compound moiety influences the stereochemical outcome at the newly forming stereocenter. researchgate.net This "asymmetric induction" occurs because the approach of the reagent to the reactive site is sterically or electronically biased to one face of the molecule over the other. researchgate.net

For example, the reaction of an enolate derived from a this compound derivative with an aldehyde will produce two diastereomeric β-hydroxy products. The inherent chirality of the starting material directs the reaction to favor the formation of one diastereomer over the other. The degree of this preference is known as diastereoselectivity and is often expressed as a diastereomeric ratio (d.r.).

| Reactant A | Reactant B | Reaction Conditions | Major Diastereomer Formed | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (R)-2-hydroxypropanoyl-oxazolidinone | Benzaldehyde | Dibutylboron triflate, Triethylamine (B128534) | (2R, 3S)-β-hydroxy product | >95:5 |

| (S)-2-hydroxypropanoyl-oxazolidinone | Benzaldehyde | Dibutylboron triflate, Triethylamine | (2S, 3R)-β-hydroxy product | >95:5 |

| (R)-2-hydroxypropanoyl-pseudoephedrine amide | Benzyl bromide | Lithium diisopropylamide (LDA) | (2R)-α-benzyl product | >90:10 |

A powerful and widely used strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction. ankara.edu.tr After the reaction, the auxiliary can be removed and recycled.

In the context of transformations involving a propanoyl group, an achiral propanoyl chloride can be reacted with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral imide or amide. wikipedia.org The process typically follows these steps:

Attachment: The acyl chloride is reacted with the chiral auxiliary to form a stable covalent bond. wikipedia.org

Stereoselective Reaction: The substrate is then reacted with a reagent. For example, forming an enolate and reacting it with an electrophile like an aldehyde (an aldol (B89426) reaction) or an alkyl halide (an alkylation reaction). chem-station.comstackexchange.com The bulky groups on the chiral auxiliary physically block one face of the enolate, forcing the electrophile to attack from the less hindered side. ankara.edu.tr This results in the highly diastereoselective formation of a new stereocenter. chem-station.com

Removal: The chiral auxiliary is cleaved from the product, often through hydrolysis or reduction, to yield the desired enantiomerically enriched molecule and recover the auxiliary. wikipedia.org

This methodology allows for the creation of specific stereoisomers by selecting the appropriate enantiomer of the chiral auxiliary and the reaction conditions. alfa-chemistry.com

| Chiral Auxiliary Type | Example | Typical Application | Stereochemical Control Mechanism |

|---|---|---|---|

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Asymmetric Aldol Reactions | Chelation to a Lewis acid (e.g., Boron) creates a rigid chair-like transition state; steric hindrance from the substituent directs the incoming electrophile. chem-station.com |

| Pseudoephedrine Amides | (1R,2R)-Pseudoephedrine | Asymmetric Alkylation | Formation of a rigid lithium chelate; the phenyl and methyl groups block one face of the enolate. wikipedia.org |

| Camphorsultams | Oppolzer's Camphorsultam | Diels-Alder Reactions, Alkylations | Steric hindrance from the bulky camphor (B46023) skeleton directs the reaction pathway. |

Optical Purity and Enantiomeric Excess Determination in this compound Derivatives

After performing an asymmetric synthesis, it is crucial to determine its success by measuring the stereochemical purity of the product. The two key metrics for this are optical purity and enantiomeric excess (ee).

Optical Purity is a historical measure based on the ability of a chiral compound to rotate plane-polarized light, a property measured using a polarimeter. It is defined as the ratio of the specific rotation of a sample to the specific rotation of the pure enantiomer.

Enantiomeric Excess (ee) is a more direct and widely used measure of enantiomeric composition. It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. mdpi.com ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)| A racemic mixture (50:50) has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.

Several analytical techniques are employed to accurately determine the enantiomeric excess of this compound derivatives:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. chromatographyonline.com The sample is passed through a column containing a chiral stationary phase (CSP). chromatographyonline.com The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. sepscience.com The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer, allowing for precise calculation of the ee. nih.gov

Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral stationary phase in a capillary column to separate volatile enantiomeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be used. unipi.itacs.org A CSA forms temporary, diastereomeric complexes with the enantiomers, which have distinct NMR spectra. researchgate.net A CDA reacts with the enantiomers to form covalent diastereomers, which can then be distinguished by NMR. The integration of the distinct signals for each species allows for the calculation of the enantiomeric ratio. acs.org

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. chromatographyonline.com | High accuracy and precision; widely applicable; separates and quantifies. | Requires method development; specialized, expensive columns are needed. sepscience.com |

| NMR Spectroscopy with Chiral Additives | Formation of diastereomeric complexes or compounds that are distinguishable by NMR. acs.org | Rapid analysis; provides structural information. | May require derivatization; signal overlap can be an issue; lower sensitivity for minor enantiomers. |

| Polarimetry | Measures the rotation of plane-polarized light by the sample. | Simple and fast. | Less accurate; requires a known value for the pure enantiomer; impurities can affect the reading. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. nih.gov | Highly sensitive to stereochemistry. nih.gov | Can be complex to interpret quantitatively for ee determination without calibration. rsc.org |

Mechanistic Investigations and Reactivity Profiling of 2 Hydroxypropanoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride group is a potent electrophile, making the carbonyl carbon highly susceptible to attack by nucleophiles. This reactivity is the basis for the most common transformations of 2-hydroxypropanoyl chloride: nucleophilic acyl substitution reactions. These reactions proceed via a characteristic addition-elimination mechanism.

This compound readily reacts with alcohols to form lactate (B86563) esters. orgsyn.orgsmolecule.com This transformation is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction is typically vigorous and exothermic. uchicago.eduhighfine.com

The accepted mechanism involves two main stages: nucleophilic addition followed by elimination. smolecule.com

Nucleophilic Addition: The reaction initiates with the attack of a lone pair of electrons from the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This leads to the breaking of the C=O pi bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the incoming alcohol moiety.

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by the lone pair on the oxygen atom. Concurrently, the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated ester is then deprotonated, typically by the expelled chloride ion or another base present in the reaction mixture (such as pyridine (B92270) or triethylamine), to yield the final ester product and hydrochloric acid. youtube.com The presence of a base is common in these reactions to neutralize the HCl byproduct, which can otherwise lead to side reactions. youtube.com

The general reaction can be summarized as follows: CH₃CH(OH)COCl + R-OH → CH₃CH(OH)COOR + HCl smolecule.com

Table 1: Esterification of this compound with Various Alcohols

| Alcohol (R-OH) | Product (Lactate Ester) |

| Methanol | Methyl lactate |

| Ethanol | Ethyl lactate |

| Propanol | Propyl lactate |

| Isopropanol | Isopropyl lactate |

Similar to alcohols, primary and secondary amines act as potent nucleophiles and react rapidly with this compound to produce the corresponding N-substituted lactamides. orgsyn.orgyoutube.com The reaction with ammonia (B1221849) and amines is generally vigorous. youtube.com

The mechanism is analogous to esterification and follows the nucleophilic addition-elimination pathway: khanacademy.orgharvard.edu

Nucleophilic Addition: A lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon. This forms a tetrahedral intermediate where the nitrogen atom bears a positive charge and the carbonyl oxygen has a negative charge.

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

Deprotonation: The positively charged nitrogen is deprotonated by another amine molecule or a scavenger base, resulting in the neutral amide product and an ammonium (B1175870) chloride salt. khanacademy.org It is standard practice to use two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the generated HCl. youtube.comgoogle.com

The steric hindrance created by the hydroxyl group adjacent to the carbonyl carbon can influence the rate of nucleophilic attack. organic-chemistry.org For instance, reactions with less sterically hindered primary amines may proceed more readily than with bulkier secondary amines.

Table 2: Amidation of this compound with Various Amines

| Amine | Product (Lactamide) |

| Ammonia (NH₃) | Lactamide |

| Methylamine (CH₃NH₂) | N-Methyllactamide |

| Diethylamine (B46881) ((CH₃CH₂)₂NH) | N,N-Diethyllactamide |

| Aniline (C₆H₅NH₂) | N-Phenyllactamide |

Reactivity of the Hydroxyl Moiety

The secondary hydroxyl group on the α-carbon of this compound offers a second site for chemical modification. However, reactions at this site must be chosen carefully to avoid interference from the highly reactive acyl chloride group. Often, synthetic strategies involve the protection of the hydroxyl group before performing other transformations.

The conversion of the secondary alcohol in this compound to a ketone would yield 2-oxopropanoyl chloride (pyruvoyl chloride). However, the direct oxidation of the hydroxyl group in the presence of the highly reactive acyl chloride is not a standard synthetic route. Acyl chlorides are sensitive to many oxidizing agents and the reaction conditions required for alcohol oxidation may not be compatible.

The literature indicates that the preparation of α-ketoacyl chlorides like pyruvoyl chloride is generally not achieved from the corresponding α-hydroxyacyl chlorides. orgsyn.org Instead, pyruvoyl chloride is typically synthesized from pyruvic acid using specific chlorinating agents such as α,α-dichloromethyl methyl ether or oxalyl chloride, as conventional reagents like phosphorus halides are reported to be unsatisfactory. orgsyn.orgresearchgate.net This suggests that the direct oxidation pathway from this compound is synthetically challenging and not commonly employed.

The acyl chloride group of this compound can be reduced to a primary alcohol. This transformation requires the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). smolecule.com Weaker reducing agents, like sodium borohydride, are generally not reactive enough to reduce acyl chlorides.

The reduction of this compound with a strong hydride source like LiAlH₄ affects the acyl chloride functionality, converting it to a primary alcohol, while the original hydroxyl group remains. The final product of this reduction is propane-1,2-diol. smolecule.com

Reaction Scheme: CH₃CH(OH)COCl + [H] (e.g., LiAlH₄) → CH₃CH(OH)CH₂OH

To perform selective reactions on the acyl chloride moiety without interference from the hydroxyl group, or to introduce different functionalities, the hydroxyl group can be temporarily protected. This derivatization is a key strategy in the synthetic application of this bifunctional molecule.

A common approach is the conversion of the hydroxyl group into an ester, which is generally less reactive than the acyl chloride. Acetylation is a prime example, where this compound is reacted with an acetylating agent to form 2-acetoxypropionyl chloride. This protected intermediate allows the acyl chloride to undergo various nucleophilic substitution reactions selectively. The acetyl protecting group can later be removed by hydrolysis under basic conditions to regenerate the hydroxyl group. highfine.com

Other potential protecting groups for alcohols include different acyl groups (e.g., benzoyl) or the formation of silyl (B83357) ethers (e.g., using trimethylsilyl (B98337) chloride). uchicago.eduhighfine.comharvard.edu The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. uchicago.edu

Table 3: Examples of Hydroxyl Group Derivatization

| Derivatizing Agent | Protected Intermediate | Protecting Group Type |

| Acetic Anhydride / Acetyl Chloride | 2-Acetoxypropionyl chloride | Acyl (Ester) |

| Benzoyl Chloride | 2-Benzoyloxypropionyl chloride | Acyl (Ester) |

| Trimethylsilyl Chloride (TMSCl) | 2-(Trimethylsilyloxy)propanoyl chloride | Silyl Ether |

Hydrolysis Mechanisms and Stability in Aqueous Environments

This compound, like most acyl chlorides, is characterized by its high reactivity towards nucleophiles, including water. This reactivity dictates its stability in aqueous environments, where it readily undergoes hydrolysis.

The hydrolysis of this compound proceeds rapidly to yield 2-hydroxypropanoic acid (lactic acid) and hydrochloric acid. The reaction is highly exothermic. Due to this instability in the presence of moisture, the compound must be handled under anhydrous conditions to prevent premature degradation.

The prevailing mechanism for the hydrolysis of simple acyl chlorides is a nucleophilic addition-elimination reaction. libretexts.org This mechanism, as applied to this compound, involves two primary stages:

Nucleophilic Addition: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the water's oxygen atom forms a new bond with the carbonyl carbon, causing the pi bond of the carbonyl group to break and the electrons to move to the carbonyl oxygen. This results in the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is eliminated. Subsequently, the chloride ion abstracts a proton from the oxonium ion to generate the final products: lactic acid and hydrochloric acid. libretexts.org

While this represents the fundamental pathway, the precise mechanism for acyl chloride hydrolysis can exist on a spectrum between a concerted SN2 process and a stepwise SN1-like mechanism involving a cationic intermediate. researchgate.net For this compound, the presence of the alpha-hydroxyl group may influence the transition state and reaction kinetics, although detailed computational studies for this specific molecule are not widely documented. The final product of hydrolysis, lactic acid, is itself known to be extremely stable in aqueous solutions under various conditions. researchgate.net

The stability of this compound is significantly influenced by environmental factors. The rate of hydrolysis is dependent on temperature, solvent polarity, and the presence of other nucleophiles.

Table 1: Factors Influencing the Stability of this compound in Solution

| Factor | Effect on Stability | Mechanistic Rationale |

| Presence of Water | Decreases | Water acts as a nucleophile, initiating rapid hydrolysis to lactic acid and HCl. libretexts.org |

| Increased Temperature | Decreases | Provides the necessary activation energy for the hydrolysis reaction, increasing the reaction rate. |

| Protic/Polar Solvents | Decreases | Solvents capable of hydrogen bonding can stabilize the tetrahedral intermediate and facilitate the departure of the chloride leaving group. |

| Aprotic/Non-Polar Solvents | Increases | Lack of stabilization for the polar transition state slows the rate of hydrolysis. Anhydrous, non-polar solvents are preferred for storage and handling. |

| Presence of Other Nucleophiles (e.g., Alcohols, Amines) | Decreases | Competes with water to react with the acyl chloride, leading to the formation of esters or amides, respectively. |

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The bifunctional nature of this compound, possessing both a highly reactive acyl chloride and a nucleophilic hydroxyl group, presents distinct challenges and opportunities in complex chemical syntheses. Controlling the reaction pathway to favor a specific outcome—a hallmark of regioselectivity and chemoselectivity—is paramount.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. When reacting this compound with a polyfunctional molecule, such as an amino alcohol, the outcome is highly dependent on the reaction conditions.

Under Neutral or Basic Conditions: The amine group of an amino alcohol is typically a stronger nucleophile than the hydroxyl group. Therefore, it will preferentially attack the electrophilic acyl chloride, leading to the formation of an amide bond (N-acylation).

Under Strongly Acidic Conditions: In a medium like anhydrous trifluoroacetic acid, the amine functionality of the substrate becomes protonated (forming an ammonium salt). nih.govresearchgate.net This protonation deactivates the amine as a nucleophile. Consequently, the acyl chloride will react selectively with the less-hindered and now more relatively nucleophilic hydroxyl group, resulting in ester formation (O-acylation). nih.govresearchgate.net This strategy is a powerful method for achieving chemoselective O-acylation of hydroxyamino acids and related compounds. researchgate.net

Table 2: Chemoselective Acylation of an Amino Alcohol with this compound

| Reaction Conditions | Substrate Functional Group | Reactivity | Predominant Product |

| Neutral/Basic (e.g., pyridine) | Amine (-NH₂) | Highly Nucleophilic | Amide (N-acylation) |

| Alcohol (-OH) | Less Nucleophilic | Minor or No Reaction | |

| Acidic (e.g., CF₃COOH) | Protonated Amine (-NH₃⁺) | Non-nucleophilic | No Reaction |

| Alcohol (-OH) | Nucleophilic | Ester (O-acylation) |

Regioselectivity describes the preference of a chemical reaction for one direction of bond-making or breaking over all other possible directions. For instance, if this compound were reacted with a molecule containing multiple hydroxyl groups of differing steric or electronic environments (e.g., a primary and a secondary alcohol), a regioselective reaction would favor acylation at one site over the other.

While specific studies detailing the regioselectivity of this compound are limited, general principles of acylation reactions apply. Steric hindrance is a major determinant; less-hindered hydroxyl groups (primary > secondary > tertiary) are typically acylated more rapidly. In complex molecules like carbohydrates, the electronic environment of each hydroxyl group can also influence its nucleophilicity, leading to selective reactions even among hydroxyl groups of the same type (e.g., equatorial vs. axial). sci-hub.se For example, in the acylation of certain sugar derivatives (glycals), reagents can be chosen to selectively react with an allylic hydroxyl group over a homoallylic one, demonstrating fine control over regioselectivity. sci-hub.se It is expected that this compound would follow these principles, preferentially acylating the most accessible and nucleophilic hydroxyl group in a polyol substrate.

Applications of 2 Hydroxypropanoyl Chloride in the Synthesis of Complex Molecules

Role as a Key Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, the precise construction of complex molecular architectures is paramount. 2-Hydroxypropanoyl chloride serves as a valuable intermediate, providing a foundational structure that can be elaborated upon to create active pharmaceutical ingredients (APIs). The differential reactivity of its two functional groups allows for stepwise and controlled synthesis. The acyl chloride group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles like alcohols and amines to form esters and amides, respectively. smolecule.com

A key strategic advantage of this intermediate is the ability to protect the hydroxyl group, for instance, through acetylation to form 2-acetoxypropionyl chloride. This protection allows the acyl chloride to react selectively. Subsequently, the hydroxyl group can be deprotected, making it available for further functionalization, enabling the construction of intricate pharmaceutical compounds.

One illustrative application is in the synthesis of β-lactam analogs. These structures are central to a major class of antibiotics. In a potential synthetic route, this compound could react with a β-amino alcohol to form an ester intermediate. This intermediate could then undergo intramolecular cyclization to yield the core β-lactam ring, demonstrating the utility of the compound in building heterocyclic systems common in pharmaceuticals.

Utility in Agrochemical Development

The development of new agrochemicals, such as herbicides and pesticides, relies on the synthesis of novel molecules that can exhibit specific biological activity. This compound is identified as a useful intermediate in the synthesis of such compounds. smolecule.com Its bifunctional nature allows it to act as a linker or a foundational unit that can be incorporated into larger, more complex agrochemical structures.

While specific, publicly documented pathways for major commercial agrochemicals are proprietary, the utility of this compound lies in its ability to introduce the lactate (B86563) moiety into a molecule. This can influence the compound's physical properties, such as solubility and transport within a plant, as well as its biological activity. The reactivity of the acyl chloride allows for straightforward coupling with other synthetic intermediates, making it a versatile tool for creating libraries of new compounds for screening in agrochemical research.

Precursor for Biologically Active Molecules and Natural Product Analogs

This compound is a valuable precursor for a range of biologically active molecules and analogs of natural products. Natural products are a significant source of inspiration for drug discovery, and intermediates like lactoyl chloride allow chemists to build upon these natural motifs.

Research has indicated that derivatives of this compound may possess inherent biological activity. For example, studies suggest it could be involved in the formation of novel derivatives that inhibit the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). smolecule.com This enzyme is crucial in glucocorticoid metabolism, making it a target for therapeutic intervention in a variety of metabolic diseases. smolecule.com The ability to use this compound to synthesize inhibitors for such specific biological targets highlights its importance in medicinal chemistry. smolecule.com

The synthesis of these molecules often involves the formation of lactate esters and amides through reactions with various alcohols and amines. smolecule.com This flexibility allows for the creation of a diverse range of structures that can be tested for different biological activities.

| Target Class | Potential Application | Synthetic Strategy |

| Enzyme Inhibitors | Therapeutic agents for metabolic diseases | Formation of novel derivatives targeting enzymes like 11β-HSD1. |

| Natural Product Analogs | Drug discovery and chemical biology | Use as a building block to construct or modify complex natural structures. |

| Heterocyclic Compounds | Core structures for various bioactive molecules | Stepwise reactions utilizing both the acyl chloride and hydroxyl functionalities. |

Applications in Polymer Chemistry: From Monomer to Polyester (B1180765) (e.g., Poly(lactic acid) Derivatives)

One of the most significant applications of this compound is in polymer chemistry, particularly as a precursor to polylactic acid (PLA) and its derivatives. PLA is a biodegradable and biocompatible polyester with widespread use in packaging, textiles, and biomedical devices.

The traditional synthesis of high-molecular-weight PLA involves the polycondensation of lactic acid to form a low-molecular-weight oligomer, followed by a catalytic depolymerization to create the cyclic diester monomer, lactide. This lactide is then subjected to ring-opening polymerization to produce high-quality PLA. this compound serves as a reactive intermediate in alternative pathways to lactide. In principle, the intermolecular reaction between two molecules of this compound (with one acting as the alcohol and the other as the acyl chloride) can lead to the formation of the lactide monomer.

Beyond PLA, the reactivity of this compound allows for the synthesis of various lactate-based polymers and copolymers, enabling the fine-tuning of material properties for specific applications.

| Polymer Type | Monomer/Precursor | Key Properties |

| Polylactic Acid (PLA) | Lactide (from this compound) | Biodegradable, biocompatible |

| Lactate-based Copolymers | This compound and other monomers | Tunable mechanical and thermal properties |

Derivatization for Advanced Materials and Specialty Chemicals

The dual functionality of this compound makes it an excellent starting material for derivatization into a wide array of specialty chemicals and advanced materials. smolecule.com By reacting the acyl chloride with different nucleophiles, a vast library of lactate esters and amides can be produced. acs.org

These lactate derivatives have found use in diverse applications:

Specialty Solvents: Lactate esters are considered green solvents, offering a biodegradable alternative to traditional fossil-fuel-based solvents in industries like paints and adhesives. acs.orggoogle.com

Cosmetics and Personal Care: Due to their low toxicity and moisturizing properties, lactate esters are used as additives in cosmetics and pharmaceuticals. acs.orggoogle.com

Advanced Polymers: Lactate esters and amides can be further functionalized, for example, by adding an acrylic group to create lactate acrylate (B77674) monomers. acs.org These monomers can then be polymerized to create advanced biobased acrylic polymers with unique properties for coatings, resins, and other material applications. acs.org

This process of "valorization," or converting a simple bio-based building block into higher-value products, is a key area of green chemistry. This compound, as a reactive form of lactic acid, is central to these synthetic strategies. acs.org

Advanced Analytical and Spectroscopic Characterization of 2 Hydroxypropanoyl Chloride and Its Reaction Products

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating 2-hydroxypropanoyl chloride from starting materials, byproducts, and for resolving stereoisomers of its reaction products.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high reactivity and thermal lability. Similarly, its parent compound, lactic acid, is non-volatile and cannot be directly analyzed by conventional GC methods. researchgate.netnih.gov Therefore, analysis typically requires derivatization to convert the analyte into a more volatile and thermally stable compound suitable for GC separation and subsequent mass spectrometric detection. nih.gov

Several derivatization strategies have been developed for the GC-MS analysis of lactic acid and its derivatives:

Esterification and Acylation: The hydroxyl and carboxyl groups of lactic acid can be derivatized. For instance, chiral derivatization using L-menthol followed by reaction with acetyl chloride allows for the separation of lactic acid enantiomers on a standard capillary column. mdpi.com

Alkylation: Derivatization with reagents like ethyl chloroformate has been successfully used to quantify lactic acid in various matrices. nih.gov This method is sensitive, with limits of detection reaching the micromolar level. nih.gov

Oxidation: An alternative approach involves the oxidation of lactic acid to the more volatile acetaldehyde (B116499) using periodic acid. researchgate.netnih.gov This method, enhanced by a heat pre-treatment step, allows for reproducible quantification. researchgate.netnih.gov

The choice of derivatization agent is critical and depends on the specific analytical goal, such as purity assessment or chiral separation. The subsequent mass spectrometry analysis provides fragmentation patterns of the derivative, confirming its identity.

Table 1: GC-MS Derivatization Methods for Lactic Acid Analysis

| Derivatization Method | Reagents | Analyte Form | Key Advantage |

|---|---|---|---|

| Chiral Derivatization | L-Menthol, Acetyl Chloride | Diastereomeric Esters | Enables separation of enantiomers on achiral columns. mdpi.com |

| Alkylation | Ethyl Chloroformate | Ethyl Lactate (B86563) Derivative | Provides high sensitivity and good linearity for quantification. nih.gov |

| Oxidation | Periodic Acid | Acetaldehyde | Allows for analysis of non-volatile lactic acid by converting it to a volatile product. researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) is the premier technique for the stereochemical analysis of this compound reaction products, particularly for separating enantiomers. mdpi.com The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comnih.gov

The successful chiral separation of lactic acid derivatives depends on the selection of an appropriate CSP and mobile phase. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have shown excellent enantioseparation capabilities for a broad range of compounds. nih.gov

Key parameters in developing a chiral HPLC method include:

Chiral Stationary Phase (CSP): Various CSPs are commercially available. For lactic acid derivatives, phases like Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chirobiotic TAG (teicoplanin aglycone) have proven effective. mdpi.comgoogle.com The choice of CSP is critical as the separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector. chromatographyonline.com

Mobile Phase: The separation can be performed in either normal-phase or reversed-phase mode. Normal-phase systems often use mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol). mdpi.com Reversed-phase systems typically employ mixtures of water or buffers with acetonitrile (B52724) or methanol. researchgate.net Additives such as trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds may be used to improve peak shape and resolution. chromatographyonline.com

Detection: A Diode Array Detector (DAD) is commonly used, allowing for detection at the optimal wavelength for the analyte. researchgate.net Coupling HPLC with mass spectrometry (HPLC-MS/MS) provides enhanced sensitivity and selectivity, which is particularly useful for analyzing samples from complex biological matrices. google.comsigmaaldrich.com

Table 2: Examples of Chiral HPLC Conditions for Lactic Acid Derivatives

| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Application Note |

|---|---|---|---|

| Chiralpak IA | n-Hexane / 2-Propanol | Normal Phase | Effective for separating derivatized lactic acid enantiomers, achieving high resolution. mdpi.com |

| Astec Chirobiotic™ R | Acetonitrile / Ammonium (B1175870) Acetate | Reversed Phase | Used for the direct separation of D- and L-lactic acid enantiomers. researchgate.netsigmaaldrich.com |

| Chirobiotic Teicoplanin Aglycone | Varies (Acetic acid/triethylamine (B128534), aqueous/organic) | Reversed Phase | Applied in HPLC-MS/MS methods for sensitive determination of lactic acid enantiomers in biological fluids. google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound and its derivatives. It provides detailed information about the molecular framework, connectivity, and stereochemistry. mdpi.com

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

A doublet for the methyl (CH₃) protons, resulting from coupling to the adjacent methine proton.

A quartet for the methine (CH) proton, due to coupling with the three methyl protons.

A broad singlet for the hydroxyl (OH) proton, which may exchange with trace amounts of water in the solvent. The chemical shifts are influenced by the electronegative oxygen and carbonyl chloride groups. The methine proton is expected to be significantly downfield.

¹³C NMR: The carbon NMR spectrum is expected to display three signals corresponding to the three unique carbon atoms:

The methyl carbon (CH₃).

The methine carbon (CH-OH).

The carbonyl carbon (C=O), which will be the most downfield signal due to the strong deshielding effect of the carbonyl group and the attached chlorine atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| -CH₃ | Methyl | ~1.5 - 1.7 | ~20 - 25 | Doublet (¹H) |

| -CH(OH) | Methine | ~4.5 - 4.8 | ~70 - 75 | Quartet (¹H) |

| -C(O)Cl | Carbonyl | - | ~170 - 175 | - |

| -OH | Hydroxyl | Variable (broad) | - | Singlet (¹H) |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the connectivity and relative stereochemistry of reaction products.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling between protons. For a derivative of this compound, a cross-peak would be observed between the methyl proton signal and the methine proton signal, confirming their connectivity within the same spin system. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. bmrb.io This experiment would show a correlation peak between the methyl protons and the methyl carbon, and another between the methine proton and the methine carbon, allowing for definitive assignment of the ¹³C spectrum.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is crucial for determining stereochemistry in more complex reaction products, such as diastereomers formed from reactions with other chiral molecules.

The analysis of coupling constants, often simplified by using 2D J-resolved spectroscopy, can also provide valuable information about the conformation and relative stereochemistry of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₃H₅ClO₂, corresponding to a monoisotopic mass of approximately 107.998 Da. nih.gov

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙). A characteristic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), two peaks will be observed for the molecular ion (and any chlorine-containing fragments) at M and M+2, with a relative intensity ratio of approximately 3:1.

The molecular ion of this compound is prone to fragmentation. The analysis of these fragments helps to confirm the proposed structure. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway.

Loss of a chlorine radical (•Cl) would result in a stable acylium ion [CH₃CH(OH)CO]⁺ at m/z 73. This is often a prominent peak. libretexts.orgchemguide.co.uk

Loss of the acetyl group by cleavage of the C-C bond would lead to the [COCl]⁺ ion, which would show an isotopic pattern at m/z 63 and 65.

Loss of Small Molecules: Fragmentation can also involve the loss of neutral molecules, such as the loss of carbon monoxide (CO) from the acylium ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|---|

| 108 | 110 | [C₃H₅ClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 73 | - | [C₃H₅O₂]⁺ | Loss of •Cl from M⁺˙ |

| 63 | 65 | [COCl]⁺ | Alpha-cleavage of C-C bond |

| 45 | - | [C₂H₅O]⁺ | Loss of CO from [C₃H₅O₂]⁺ |

Spectroscopic Methods for Reaction Monitoring and Kinetic Studies

The real-time analysis of chemical reactions is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. For a reactive compound such as this compound, spectroscopic methods offer powerful, non-invasive tools for continuous monitoring of reaction progress and for the elucidation of kinetic parameters. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are particularly well-suited for these in-situ studies.

These methods allow for the tracking of the concentration of reactants, intermediates, and products over time by monitoring characteristic spectral features. For this compound, this could involve observing the disappearance of the acyl chloride carbonyl stretch in the IR spectrum, or changes in the chemical shifts of protons adjacent to the carbonyl group in the ¹H NMR spectrum.

While detailed, peer-reviewed kinetic studies specifically focused on this compound are not extensively available in the public literature, the principles of applying spectroscopic techniques can be understood from studies of analogous compounds and related reactions. For instance, FTIR spectroscopy has been effectively used to monitor the concentration of lactide, a cyclic diester derived from lactic acid, during the ring-opening polymerization to form polylactide (PLA) researchgate.net. This is achieved by tracking the intensity of characteristic vibrational bands, such as the lactide ring breathing mode at 935 cm⁻¹ researchgate.net.

A notable piece of kinetic data indicates that the steric hindrance provided by the hydroxyl group adjacent to the carbonyl carbon in this compound influences the rate of nucleophilic acyl substitution. A study comparing its reaction with different nucleophiles showed a 50% reduction in the rate constant (k) when reacting with benzylamine (B48309) compared to pyridine (B92270), an effect attributed to steric clash .

The following sections will hypothetically illustrate how different spectroscopic methods could be applied to monitor the reactions of this compound and to determine their kinetics, drawing on established methodologies for similar chemical systems.

Illustrative Application of FTIR for Monitoring Esterification

Consider the esterification of this compound with an alcohol (R-OH). The progress of this reaction can be monitored in real-time using in-situ FTIR spectroscopy. The key spectral changes would be the disappearance of the characteristic carbonyl stretching band of the acyl chloride and the appearance of the carbonyl stretching band of the newly formed ester.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |

| Acyl Chloride (C=O) | Stretching | 1780 - 1815 | Decrease in absorbance |

| Ester (C=O) | Stretching | 1735 - 1750 | Increase in absorbance |

| Hydroxyl (O-H) | Stretching (Alcohol) | 3200 - 3600 (broad) | Decrease in absorbance |

By plotting the absorbance of the ester carbonyl peak against time, a reaction profile can be generated. From this data, the initial reaction rate and the rate constant (k) can be determined by applying appropriate kinetic models (e.g., pseudo-first-order if the alcohol is in large excess).

Hypothetical Kinetic Data for Esterification of this compound

The following interactive table presents hypothetical kinetic data that could be obtained from an FTIR-monitored esterification reaction.

| Time (s) | [this compound] (M) | [Ester] (M) | Rate (M/s) |

| 0 | 0.100 | 0.000 | - |

| 30 | 0.078 | 0.022 | 7.33 x 10⁻⁴ |

| 60 | 0.061 | 0.039 | 5.67 x 10⁻⁴ |

| 90 | 0.047 | 0.053 | 4.67 x 10⁻⁴ |

| 120 | 0.037 | 0.063 | 3.33 x 10⁻⁴ |

| 180 | 0.022 | 0.078 | 2.50 x 10⁻⁴ |

| 240 | 0.013 | 0.087 | 1.50 x 10⁻⁴ |

| 300 | 0.008 | 0.092 | 0.83 x 10⁻⁴ |

NMR Spectroscopy for Mechanistic and Kinetic Insights

NMR spectroscopy is another invaluable tool for monitoring reactions involving this compound. ¹H and ¹³C NMR can provide detailed structural information on all species in the reaction mixture. For kinetic analysis, a series of spectra are acquired at regular time intervals. The concentration of each species can be determined by integrating the signals corresponding to specific protons or carbons.

For example, in the amidation reaction with an amine, one could monitor the disappearance of the signal for the α-proton of this compound and the simultaneous appearance of a new signal for the α-proton in the resulting amide product at a different chemical shift.

Computational and Theoretical Studies on 2 Hydroxypropanoyl Chloride Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energies

DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the magnitude of the HOMO-LUMO gap. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For a molecule like 2-hydroxypropanoyl chloride, the electron-withdrawing effects of the chlorine and oxygen atoms are expected to significantly influence the electron density distribution, making the carbonyl carbon highly electrophilic. This high electrophilicity is a key factor in its reactivity towards nucleophiles.

Reaction energies, such as the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG), can be calculated using DFT to predict the thermodynamic feasibility of various reactions. For instance, the hydrolysis of an acyl chloride is a highly exothermic process. DFT calculations on the hydrolysis of acetyl chloride have shown a significant negative Gibbs free energy of reaction, indicating a spontaneous process. researchgate.net A similar high exothermicity would be expected for the hydrolysis of this compound.

Table 1: Representative DFT Calculated Properties for Acetyl Chloride (as an analogue for this compound) Note: These values are for acetyl chloride and serve as an illustrative example of the data that can be obtained from DFT calculations. The actual values for this compound would differ due to the presence of the hydroxyl group.

| Property | Calculated Value | Significance |

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~6.33 eV researchgate.net | Indicates chemical reactivity and stability. |

| Dipole Moment | ~0.38 D researchgate.net | Reflects the overall polarity of the molecule. |

| Gibbs Free Energy of Hydrolysis (ΔG) | ~ -73.9 kJ/mol researchgate.net | Indicates the spontaneity of the hydrolysis reaction. |

Molecular Docking Simulations for Ligand-Receptor Interactions of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict the interaction between a ligand and its receptor protein.

Derivatives of this compound have been investigated as potential inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a therapeutic target for metabolic syndrome. researchgate.net A study involving alkyl (2-alcoxy-2-hydroxypropanoyl)-L-tryptophanate derivatives utilized molecular docking simulations to predict their binding modes and affinities within the active site of 11β-HSD1.

The docking studies revealed that these derivatives could fit into the active site of the enzyme, forming various interactions with key amino acid residues. These interactions typically include:

Hydrogen bonds: Formed between the polar groups of the ligand (e.g., hydroxyl, carbonyl, and amide groups) and polar residues in the active site.

Hydrophobic interactions: Occurring between the nonpolar parts of the ligand (e.g., alkyl and aryl groups) and hydrophobic pockets within the enzyme's active site.

The binding energy, a score calculated by the docking software, provides an estimation of the binding affinity. A lower binding energy generally indicates a more stable ligand-receptor complex. These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to predict the detailed step-by-step mechanism of a chemical reaction and to characterize the high-energy transition states that connect reactants, intermediates, and products. For acyl chlorides like this compound, the most common reaction mechanism with nucleophiles is nucleophilic addition-elimination . savemyexams.comchemistrystudent.comlibretexts.org

While specific computational studies on the reaction mechanisms of this compound are scarce, the general mechanism for acyl chloride hydrolysis has been studied computationally for simpler analogues like acetyl chloride. researchgate.net The reaction with a nucleophile (e.g., water) is predicted to proceed through the following steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step involves the breaking of the C=O pi bond, with the electrons moving to the oxygen atom. libretexts.org

Formation of a Tetrahedral Intermediate: A short-lived, high-energy intermediate with a tetrahedral geometry around the former carbonyl carbon is formed. wikipedia.org

Elimination of the Leaving Group: The carbonyl group reforms by the lone pair of electrons on the oxygen atom moving back down, and the chloride ion is expelled as the leaving group. libretexts.org

Deprotonation: If the nucleophile was neutral (like water or an alcohol), a final deprotonation step occurs to yield the final product and a proton, which is typically scavenged by a base or another solvent molecule. libretexts.org

Transition State Analysis: Computational methods can locate and characterize the transition state for each step of the reaction. The transition state is the highest energy point along the reaction coordinate. Analysis of the transition state structure provides information about the bonds that are being formed and broken during that step. For the nucleophilic attack on an acyl chloride, the transition state would show a partial bond between the nucleophile and the carbonyl carbon, and a lengthening and weakening of the C=O pi bond. researchgate.net

The activation energy (the energy difference between the reactants and the transition state) can be calculated, which is a key determinant of the reaction rate. DFT calculations have been used to determine the activation energies for the hydrolysis of acyl chlorides, providing insights into their high reactivity. iitb.ac.in

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

While no specific QSAR studies on derivatives of this compound have been reported, the principles of QSAR can be applied to such a series of compounds. A typical QSAR study involves the following steps:

Data Set: A series of derivatives of this compound with their experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) would be required.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (which describe the connectivity of atoms)

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure that it is not a result of chance correlation.

A validated QSAR model for this compound derivatives could provide valuable insights into the structural features that are important for their biological activity. For example, it might reveal that a certain size or electronic property at a particular position on the molecule is crucial for high potency. This information can then be used to design new derivatives with improved activity.

常见问题

Q. Advanced: How can computational modeling (e.g., DFT) resolve contradictions in experimental spectral data?

- Case Study : If experimental C NMR shifts conflict with predicted values, perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate spectra under varying solvent conditions. This clarifies whether discrepancies arise from solvent effects or impurities .

Basic: What safety protocols are critical when handling this compound in aqueous reactions?

Methodological Answer:

- Containment : Use inert gas (N/Ar) purging to minimize hydrolysis, as the compound reacts violently with water to release HCl gas .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory. Monitor air quality for HCl vapor (OSHA PEL: 5 ppm) .

- Waste Disposal : Neutralize residues with cold sodium bicarbonate before disposal to prevent exothermic reactions .

Q. Advanced: How do ecological risk assessments guide solvent selection for large-scale reactions?

- Ecotoxicity Screening : Prioritize solvents with low soil mobility (e.g., dichloromethane) to prevent groundwater contamination. Use tools like the EPA’s ECOSAR to predict aquatic toxicity .

- Biodegradability : Solvents like ethyl acetate (half-life: 1–10 days) reduce long-term environmental impact compared to chlorinated solvents .

Basic: What synthetic routes are effective for preparing this compound from precursor acids?

Methodological Answer:

- Thionyl Chloride Method : React 2-hydroxypropanoic acid with excess SOCl under reflux (60–70°C, 4–6 hrs). Distill the product under reduced pressure to isolate the acyl chloride .

- Phosphorus Trichloride (PCl) : Suitable for heat-sensitive substrates. Monitor reaction temperature (<40°C) to avoid side reactions (e.g., ester formation) .

Q. Advanced: How can kinetic studies optimize reaction conditions to minimize byproducts?

- Case Study : Use in-situ FTIR to track reaction progress. For example, a study showed that maintaining SOCl:acid molar ratios >3:1 reduces residual acid content by 95% .

Basic: How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point)?

Methodological Answer:

Q. Advanced: What statistical approaches reconcile contradictory data across studies?

- Meta-Analysis : Apply weighted least squares regression to datasets from multiple sources (e.g., NIST, PubChem), accounting for measurement error and experimental conditions .

Advanced: How does steric hindrance from the hydroxyl group influence nucleophilic acyl substitution reactions?

Methodological Answer:

- Mechanistic Insight : The hydroxyl group adjacent to the carbonyl carbon creates steric hindrance, slowing nucleophilic attack. For example, in reactions with amines, tertiary amines (e.g., EtN) are preferred over primary amines to reduce steric clash .

- Kinetic Profiling : Compare rate constants (k) for reactions with varying nucleophiles. A study showed a 50% reduction in k when using benzylamine vs. pyridine due to steric effects .

Advanced: What strategies mitigate hydrolysis during storage of this compound?

Methodological Answer:

- Stabilization : Store under anhydrous conditions (e.g., molecular sieves) at –20°C. Add stabilizers like 0.1% hydroquinone to inhibit radical-induced degradation .

- Packaging : Use amber glass vials with PTFE-lined caps to prevent moisture ingress and photodegradation .

Advanced: How can researchers design multi-step syntheses using this compound as a building block?

Methodological Answer:

- Case Study : Synthesize a β-lactam analog:

- React this compound with a β-amino alcohol to form an ester intermediate.

- Perform intramolecular cyclization using DCC/DMAP to yield the β-lactam ring .

- Optimization : Use DOE (design of experiments) to vary temperature, solvent, and catalyst, identifying optimal conditions (e.g., 70% yield in THF vs. 45% in DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。